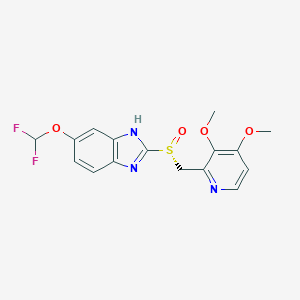

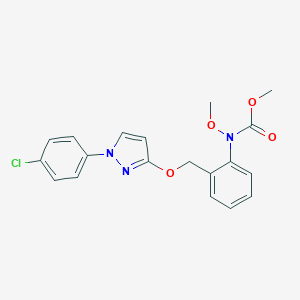

![molecular formula C23H28N2O8 B128515 (E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide CAS No. 169375-55-7](/img/structure/B128515.png)

(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide

Übersicht

Beschreibung

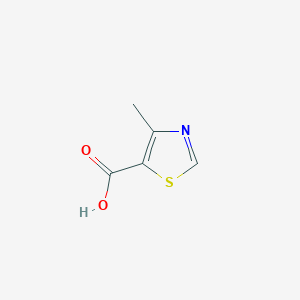

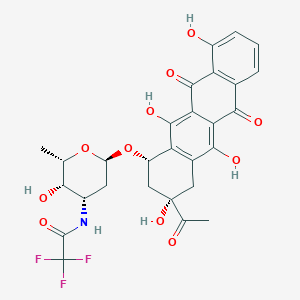

The compound “(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide” is a complex organic molecule. It is a solid, powdered substance with a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, one method involves the reaction of intermediates with hydrochloric acid and methanol, followed by the addition of iron powder . The resulting product is then further processed .Physical And Chemical Properties Analysis

The compound is a solid, powdered substance . It has a molecular weight of 344.41 g/mole . The color of the compound ranges from white to yellowish .Wissenschaftliche Forschungsanwendungen

Respiratory Health Improvement

Formoterol Fumarate is used in treatments that improve lung function and respiratory health status. It has been shown to reduce exacerbations and is well-tolerated in subjects with moderate-to-very severe Chronic Obstructive Pulmonary Disease (COPD) .

Solid Forms Analysis

Studies have been conducted using infrared and Raman vibrational spectroscopy, along with quantum chemical calculations, to investigate different solid forms of Formoterol Fumarate. This research helps in understanding the structural properties and stability of the compound under various conditions .

Combination Drug Therapy

Formoterol Fumarate is evaluated in combination with other drugs like Fluticasone Propionate for its effectiveness compared to individual components administered alone or concurrently. Such studies help in determining the efficacy of combination therapies for respiratory diseases .

Electrochemical Detection

Research has been done on developing sensitive and selective methods for detecting and analyzing Formoterol Fumarate using electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .

Analytical Methods Development

Multiple analytical methods have been developed for the determination of Formoterol Fumarate in pharmaceutical formulations. This includes advancements in chromatography and spectrometry to ensure quality control and dosage accuracy .

Pharmaceutical Formulation

Formoterol Fumarate’s role in pharmaceutical formulations is crucial, especially in inhalers used for asthma and COPD treatment. Research focuses on optimizing its delivery and efficacy as a long-acting β2-adrenoceptor agonist .

Safety and Hazards

Wirkmechanismus

Target of Action

Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are found in the bronchial smooth muscle of the airway and play a crucial role in the regulation of bronchodilation .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist (beta2-agonist), Formoterol Fumarate acts by binding to the beta2-adrenergic receptors in the bronchial smooth muscle . This binding leads to a series of intracellular events that result in the relaxation and dilation of the airways .

Biochemical Pathways

Upon binding to the beta2-adrenergic receptors, Formoterol Fumarate stimulates intracellular adenyl cyclase . This enzyme catalyzes the conversion of ATP to cyclic AMP, leading to bronchial smooth muscle relaxation .

Pharmacokinetics

Formoterol Fumarate is administered as an inhalation solution, acting locally in the lung . It is metabolized in the liver through demethylation and glucuronidation, involving enzymes such as CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . Approximately 62% of the administered dose is recovered in urine, and 24% is excreted in feces . The elimination half-life of Formoterol Fumarate is approximately 10 hours .

Result of Action

The primary result of Formoterol Fumarate’s action is bronchodilation . By relaxing the bronchial smooth muscle, it helps to open up the airways, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .

Action Environment

The action of Formoterol Fumarate is influenced by environmental factors. For instance, the presence of other drugs can impact its efficacy. When combined with certain other drugs, Formoterol Fumarate can act in both preventing and relieving asthma in adults . Furthermore, the environmental risk of Formoterol Fumarate is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.5 x 10^-6 .

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUPYZMAPCZGJO-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

CAS RN |

43229-80-7 | |

| Record name | MLS003115739 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

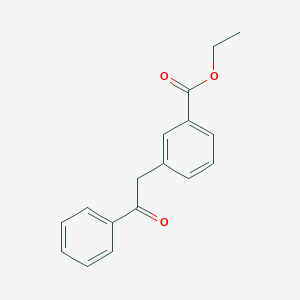

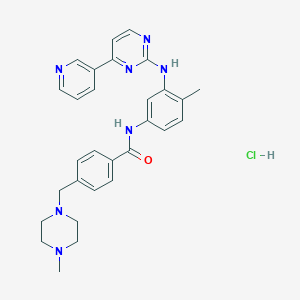

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)